Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate
Description
Historical Development of Thiazole Research
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has been a cornerstone of organic chemistry since its discovery in the late 19th century. Initial investigations by Hantzsch and Weber in 1887 laid the foundation for understanding thiazole synthesis and reactivity. Their work demonstrated that cyclization of thiocyanatoacetone precursors could yield stable thiazole derivatives, a process later validated through structural elucidation of products like 4-methylthiazole. Early 20th-century research focused on resolving controversies surrounding thiazole tautomerism and substitution patterns, with pivotal studies confirming the aromatic stability conferred by the sulfur-nitrogen linkage.
By the 1950s, thiazoles gained prominence in medicinal chemistry following the discovery of natural products like penicillin, which features a fused thiazolidine ring. This spurred systematic exploration of synthetic thiazole derivatives for bioactive applications. The development of fluorinated thiazoles in the 1970s marked a turning point, as halogenation strategies enabled precise modulation of electronic properties while retaining core aromatic stability.
Significance of Fluorinated Thiazole Derivatives in Medicinal Chemistry
Fluorine introduction into thiazole systems enhances metabolic stability, membrane permeability, and target-binding affinity. These effects stem from fluorine’s high electronegativity (3.98 Pauling scale), which polarizes adjacent bonds and reduces susceptibility to oxidative degradation. For example, 2-fluorothiazole derivatives exhibit improved pharmacokinetic profiles compared to non-fluorinated analogues, with logP reductions of 0.3–0.5 units enhancing aqueous solubility.
Recent advances highlight fluorinated thiazoles in:
- Anticancer agents : Derivatives like 2-amino-5-fluorothiazole inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM) by binding to the colchicine site.
- Antifungal compounds : Fluorothiazole-containing azoles demonstrate 4–8× lower MIC values against Candida albicans than fluconazole.
- Neurological therapeutics : Thiazole-fluorophenyl hybrids modulate GABA-A receptors, showing 33–100% seizure protection in murine models.
Positioning of Sodium 2-[4-(2-Fluorophenyl)-1,3-Thiazol-2-yl]Acetate in Current Research Landscape
Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate represents a strategic advancement in thiazole drug design. The sodium carboxylate moiety (-COO⁻Na⁺) confers water solubility (>50 mg/mL estimated), addressing a key limitation of hydrophobic fluorothiazoles. Meanwhile, the 2-fluorophenyl group at the 4-position enhances π-stacking interactions with aromatic residues in biological targets, as evidenced by computational docking studies of analogous compounds.
Current research prioritizes this compound for:
- Prodrug development : The acetate group serves as a hydrolyzable promoiety for esterase-activated drug delivery.
- Metal chelation : The thiazole nitrogen and carboxylate oxygen form stable complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), enabling catalytic applications.
Table 1: Key Structural Features of Sodium 2-[4-(2-Fluorophenyl)-1,3-Thiazol-2-yl]Acetate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₇FNO₂SNa |
| Molecular Weight | 267.23 g/mol |
| Thiazole Ring System | 1,3-thiazole with 2-fluorophenyl at C4 |
| Solubility Enhancer | Sodium carboxylate (-COO⁻Na⁺) at C2 |
| Aromatic Stabilization | Delocalized π-electrons across S-N-C-F system |
Research Objectives and Scope
This article focuses on:
- Synthesizing a structure-activity relationship (SAR) model for sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate.
- Evaluating its physicochemical properties (e.g., logD, pKa) relative to non-ionic thiazole analogues.
- Exploring applications in targeted drug delivery and enzymatic inhibition.
Future directions include crystallographic studies to resolve the compound’s binding mode with serum albumin and cytochrome P450 isoforms, which are critical for optimizing bioavailability.
Properties
IUPAC Name |
sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPQKQIQBQTEKO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FNNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted phenyl-thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with various biological targets, leading to several pharmacological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives, including sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate, exhibit significant antimicrobial properties. Studies have shown that derivatives synthesized from this compound possess antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate | E. coli | 50 |
| Another Thiazole Derivative | S. aureus | 3.125 |
Anticancer Properties
The compound has also been evaluated for anticancer activity. Various studies have synthesized thiazole derivatives and assessed their cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. For instance, one study reported that a related thiazole compound exhibited an IC50 value of 5.71 µM against MCF-7 cells, indicating potent anticancer activity .
Synthetic Methods and Case Studies
The synthesis of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate typically involves multi-step reactions starting from simpler thiazole precursors. These methods allow for modifications that enhance biological activity.
Synthesis Overview
The synthesis generally includes the following steps:
- Formation of thiazole rings through cyclization reactions.
- Substitution reactions to introduce the fluorophenyl group.
- Final acetylation to yield the sodium salt form.
These synthetic routes have been optimized for yield and purity, enabling extensive biological testing of the resultant compounds .
Case Study: Antimicrobial Evaluation
In one notable study, researchers synthesized a series of thiazole derivatives from sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate and evaluated their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain derivatives demonstrated enhanced activity compared to the parent compound, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Biological Mechanisms and Interactions
The biological activity of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancer cells.
Mechanism of Action
The mechanism of action of Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Sodium 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetate (CAS: 1155374-90-5)
- Substituent : 4-Fluorophenyl
- Molecular Formula: C₁₁H₇FNO₂SNa
- Molecular Weight : 259.24 g/mol (calculated)
- Key Differences : The fluorine atom at the 4-position (para) instead of 2-position (ortho) alters electronic effects. The para-substitution may reduce steric hindrance and enhance resonance stabilization compared to the ortho isomer.
Sodium 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetate (CAS: 1209660-82-1)
- Substituent : 4-Chlorophenyl
- Molecular Formula: C₁₁H₇ClNO₂SNa
- Molecular Weight : 275.70 g/mol (calculated)
2-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]acetate (CAS: EN300-745542)
Functional Group Modifications
Methyl 2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate
- Functional Group : Methyl ester
- Molecular Formula: C₁₃H₁₁FNO₂S
- Molecular Weight : 264.30 g/mol
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)
- Functional Group: Morpholino-acetamide
- Molecular Formula : C₁₅H₁₅ClN₂O₂S
- Molecular Weight : 330.81 g/mol
- Key Differences: The morpholino group introduces hydrogen-bonding capability and basicity, which may enhance interaction with biological targets.
Physicochemical and Structural Insights
Solubility and Stability
- Sodium Salts : Sodium derivatives (e.g., target compound and 4-fluoro analog) exhibit high aqueous solubility due to ionic dissociation, favoring pharmaceutical formulations.
- Ester Derivatives : Lower solubility in water but higher lipophilicity, suitable for lipid-based delivery systems.
- Chlorinated Analogs : Increased molecular weight and logP reduce solubility but improve metabolic stability.
Crystallography and Hydrogen Bonding
Thiazole derivatives often form robust hydrogen-bonding networks. For example:
- Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate : Likely exhibits ionic interactions between the carboxylate and sodium ions, with additional C–H···F and π-stacking interactions stabilizing the crystal lattice.
- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine : Crystal structures reveal N–H···N and Cl···Cl interactions, highlighting halogen bonding’s role in packing.
Data Table: Comparative Analysis
Research Findings and Implications
- Counterion Effects: Sodium salts generally outperform free acids in solubility, critical for intravenous formulations.
- Synthetic Pathways : Many analogs are synthesized via nucleophilic substitution or condensation reactions, as seen in triazole-thiazole hybrids.
Biological Activity
Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the 2-fluorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and target sites.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 1 µg/mL |
| 2 | E. faecium | 2 µg/mL |
| 3 | C. auris | <1 µg/mL |
These results indicate that thiazole derivatives can be effective against drug-resistant strains, suggesting their potential as new antimicrobial agents .
Anticancer Activity
The anticancer properties of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate have also been investigated. Studies have shown that similar compounds exhibit selective cytotoxicity towards various cancer cell lines.
Case Study: Anticancer Effects on Caco-2 Cells
In vitro studies conducted on Caco-2 colorectal adenocarcinoma cells demonstrated that specific thiazole derivatives could significantly reduce cell viability:
- Compound A : Reduced viability by 39.8% at 100 µM.
- Compound B : Enhanced activity with a reduction of 31.9% in cell viability.
These findings suggest that structural modifications in thiazole compounds can lead to enhanced anticancer activity .
The biological activity of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate is believed to stem from its ability to interfere with cellular processes in pathogens and cancer cells. The positively charged amine group in some derivatives aids in cellular accumulation, enhancing their efficacy .
Q & A
Q. What are the standard synthetic protocols for Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. Subsequent substitution with 2-fluorophenyl groups and sodium acetate coupling is performed under controlled conditions. Key parameters include:
- Temperature : 60–80°C for cyclization to avoid side reactions.
- Solvent : Ethanol or DMF for solubility and reaction efficiency.
- Catalysts : Base catalysts (e.g., NaOEt) for deprotonation and intermediate stabilization.
Yield optimization requires monitoring via TLC and HPLC. Characterization is confirmed via -NMR (e.g., thiazole proton at δ 7.2–7.5 ppm) and mass spectrometry .
Table 1 : Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thiourea, α-bromoketone | Ethanol | 70 | 65–75 |
| Fluorophenyl substitution | 2-fluorophenylboronic acid | DMF | 100 | 50–60 |
| Acetate coupling | Sodium acetate | Water | RT | 85–90 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent positions (e.g., fluorine-induced deshielding at ~δ 160 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na] at m/z 259.23) .
- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-S (670–750 cm) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound?
- Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:
- Comparative Bioassays : Test the compound against standardized cell lines (e.g., HepG2 for cancer, S. aureus for antimicrobial activity) under identical conditions.
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., 4-chlorophenyl vs. 2-fluorophenyl) to isolate active moieties .
- Mechanistic Profiling : Use fluorescence-based assays to track cellular uptake or target engagement (e.g., thymidylate synthase inhibition for anticancer activity) .
Q. What computational methods are suitable for predicting the reactivity and binding modes of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature enhances reactivity with nucleophiles .
- Molecular Docking : Screens against protein targets (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Prioritize poses with hydrogen bonds to the acetate group .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) .
Q. How can crystallization challenges (e.g., polymorphism or twinning) be addressed during structural analysis?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to improve crystal quality.
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
- Data Refinement : Apply SHELXL’s TWIN and BASF commands for twinned datasets. Graph set analysis (e.g., Etter’s rules) identifies robust hydrogen-bonding motifs (e.g., R(8) rings) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Variable Substituent Libraries : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the phenyl or thiazole positions.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., acetate’s carboxylate for ionic interactions).
- In Vitro/In Vivo Correlation : Compare IC values in cell assays with pharmacokinetic profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
